molecular formula C11H10N2S B1277425 N-phenylthiophene-2-carboximidamide CAS No. 3737-39-1

N-phenylthiophene-2-carboximidamide

Cat. No. B1277425
CAS RN: 3737-39-1
M. Wt: 202.28 g/mol
InChI Key: RCORNHOUCUDCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of anhydrides with aromatic diamines or amino acids. For instance, the diimide-diacid monomer N,N'-bis(3-carboxyphenyl)-4,4'-oxydiphthalimide was prepared by azeotropic condensation of 4,4'-oxydiphthalic anhydride and m-aminobenzoic acid . Similarly, N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide was synthesized from the condensation of N-(3,5-diaminophenyl)phthalimide and trimellitic anhydride . These methods could potentially be adapted for the synthesis of N-phenylthiophene-2-carboximidamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related poly(amide-imide)s and polythiophenes is characterized by the presence of aromatic rings, imide groups, and in some cases, thiophene rings. These structural features contribute to the polymers' properties, such as solubility and thermal stability. For example, the presence of phthalimide pendent groups in poly(amide-imide)s was found to increase solubility and thermal stability . The molecular structure of N-phenylthiophene-2-carboximidamide would likely exhibit similar aromatic and imide characteristics, influencing its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions involving related compounds include polycondensation reactions using triphenyl phosphite and pyridine as condensing agents . These reactions lead to the formation of high molecular weight polymers with strong intermolecular interactions due to the aromatic and imide functionalities. The reactivity of N-phenylthiophene-2-carboximidamide would be expected to be similar, allowing for its incorporation into polymeric structures through such condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related poly(amide-imide)s and polythiophenes include high thermal stability, good solubility in organic solvents, and the ability to form strong, flexible films . These properties are attributed to the rigid backbone and the presence of functional groups that enhance intermolecular interactions. The glass transition temperatures of these polymers range from 146 to 403°C, and they exhibit no significant decomposition below 400°C . N-phenylthiophene-2-carboximidamide, by analogy, would be expected to have similar properties, making it suitable for applications that require materials with high thermal stability and mechanical strength.

Scientific Research Applications

Synthesis and Biological Activities

N-phenylthiophene-2-carboximidamide derivatives have been synthesized and evaluated for their biological activities. For instance, Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, demonstrating significant antibacterial activities when screened using the minimum inhibitory concentration (MIC) method (Prasad et al., 2017). Similarly, Pan et al. (2015) synthesized N-benzyl-N-phenylthiophene-2-carboxamide analogues showing potential as human enterovirus 71 inhibitors, highlighting the importance of the thiophene-2-carboxamide core for antiviral activity (Pan et al., 2015).

Electrophilic Substitution and Regioselective Synthesis

Electrophilic substitution of phenylthiophene derivatives, such as the 3-methyl-2-phenylthiophene, results in significant chemical transformations. These include the formation of substituted methylamines, ethylamines, and acetic acids, potentially leading to compounds with biological activity (Beaton et al., 1976). Additionally, Huang et al. (2009) developed an efficient Ag(I)-catalyzed regioselective cyclization of guanidine or isourea derivatives, leading to indole N-carboximidamides, showcasing high regioselectivity and good yields (Huang et al., 2009).

Advanced Material Applications

Polythiophenes, such as poly(2-thiophen-3-yl-malonic acid), have been synthesized and investigated for their potential applications in electrodialysis, wastewater treatment, and biomedical uses due to their excellent thermal stability and semiconductor properties (Bertran et al., 2010). Moreover, the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has indicated its potential as a new class of photoluminescent material, which could have applications in various fields including material science (Ekinci et al., 2000).

Safety And Hazards

The safety data sheet (SDS) for “N-phenylthiophene-2-carboximidamide” suggests that any clothing contaminated by the product should be immediately removed . If inhaled, the person should be moved to fresh air .

properties

IUPAC Name

N'-phenylthiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCORNHOUCUDCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436888
Record name N'-phenylthiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylthiophene-2-carboximidamide

CAS RN

3737-39-1
Record name N'-phenylthiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenylthiophene-2-carboximidamide
Reactant of Route 2
N-phenylthiophene-2-carboximidamide
Reactant of Route 3
N-phenylthiophene-2-carboximidamide
Reactant of Route 4
N-phenylthiophene-2-carboximidamide
Reactant of Route 5
N-phenylthiophene-2-carboximidamide
Reactant of Route 6
N-phenylthiophene-2-carboximidamide

Citations

For This Compound
4
Citations
AAM Gaber, MMM Aly, IMA Mekhemer - ChemistrySelect, 2019 - Wiley Online Library
… -2-carbonitrile oxide (11), initially by hydroxyl group attacking compound (11) to produce N′-(-(hydroxyimino)(thiophen-2-yl)methoxy)-N-phenylthiophene-2-carboximidamide (x). The …
Y Zuo, X He, Y Ning, Y Wu, Y Shang - The Journal of Organic …, 2018 - ACS Publications
… Besides, with N-phenylthiophene-2-carboximidamide used as substrate, we were also pleased to find that the corresponding product 3ai in 58% yield (Scheme 2, eq (2)). …
Number of citations: 43 pubs.acs.org
CS Digwal, U Yadav, PVS Ramya, S Sana… - The Journal of …, 2017 - ACS Publications
… Heterocycle-derived amidines such as N-phenylthiophene-2-carboximidamide (2al), N-phenylfuran-2-carboximidamide (2am), 2-chloro-N-phenylnicotinimidamide (2an), and N-…
Number of citations: 27 pubs.acs.org
Y Zhu, C Li, J Zhang, M She, W Sun, K Wan… - Organic …, 2015 - ACS Publications
… Notably, N-phenylthiophene-2-carboximidamide could also be well tolerated, and the yield of the corresponding product (3na) is 74%. And substrate scope not limited to arylated …
Number of citations: 96 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.